![molecular formula C6H12ClNO3 B7761639 (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride](/img/structure/B7761639.png)
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride
Overview
Description
(2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2s,4r)-4-Hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis : This compound acts as a powerful ligand for copper-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, which is important in pharmaceutical synthesis (Ma et al., 2017).
Chiral Phase-Transfer Catalysts : The compound, as a C2-symmetric optically active pyrrolidinium salt, has been studied for its low chiral induction activity in certain organic reactions under phase-transfer conditions (Shi et al., 1994).
Synthesis of Enantiomeric Pairs : Enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry can be synthesized from this compound, demonstrating its utility in producing optically active molecules (Yamamoto et al., 1993).
Formation of Hydrogen Bonds : The compound is involved in the formation of tetrel, chalcogen, and charge-assisted hydrogen bonds in certain chemical structures, indicating its significance in molecular interactions and crystal engineering (Guseinov et al., 2017).
Crystallography Studies : It has been studied in the context of crystallography, providing insights into molecular and crystal structures, which is crucial in materials science (Dayananda et al., 2012).
Electrochemical Oxidative Decarboxylation : The compound is used in electrochemical oxidative decarboxylation processes, indicating its role in innovative synthetic chemistry (Renaud & Seebach, 1986).
Synthesis of Heterocyclic Betaines : Its derivatives have been synthesized and studied for their properties, such as intramolecular charge transfer and formation of hydrogen bonds, which are vital in understanding molecular interactions (Funt et al., 2018).
Asymmetric Synthesis : This compound is involved in entropy-controlled selectivity in certain organic reactions, demonstrating its utility in asymmetric synthesis and the production of enantiopure compounds (Lombardo et al., 2001).
Complexes with Metals : The compound has been explored for its ability to form complexes with metals like palladium and mercury, which is significant in organometallic chemistry (Singh et al., 2003).
Biological Studies : Some derivatives have shown influence on learning and memory in experimental animals, suggesting potential applications in neuroscience and pharmacology (Krichevsky et al., 2007).
properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidin-1-ium-2-carboxylate;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-JBUOLDKXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C[NH2+]1)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40216-83-9 | |
Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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